

N-Boc-DL-alaninol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert*-Butyl (1-hydroxypropan-2-yl)carbamate

Cat. No.: B124618

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-alaninol, a chiral amino alcohol derivative, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring a protected amine group and a primary alcohol, makes it a versatile intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides an in-depth overview of the physicochemical properties of N-Boc-DL-alaninol, detailed experimental protocols for its synthesis, and its applications in research and drug discovery.

Physicochemical Properties

N-Boc-DL-alaninol, also known as **tert**-butyl (1-hydroxypropan-2-yl)carbamate, is a white to off-white solid at room temperature.^[1] It is a racemic mixture of its two enantiomers, N-Boc-L-alaninol and N-Boc-D-alaninol. While much of the available data pertains to the individual enantiomers, this section consolidates the known physicochemical properties of the DL form and its constituent enantiomers.

General Properties

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO ₃	[2] [3]
Molecular Weight	175.23 g/mol	[2] [3] [4] [5]
Appearance	White to off-white solid/powder/crystals	[1] [6] [7] [8] [9]
CAS Number	147252-84-4	[2] [3]

Thermal Properties

Property	Value	Source
Melting Point	58-61 °C	[2]
Boiling Point	276.4 °C	[2] [10]
Flash Point	121 °C	[2]

Spectroscopic and Physicochemical Data

Property	Value	Source
Density	1.0 g/cm ³	[2] [10]
XLogP3-AA	0.7	[4] [5]
Topological Polar Surface Area (TPSA)	58.56 Å ²	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	3	[3]
Rotatable Bond Count	2	[3]

Solubility and Stability

N-Boc-DL-alaninol is soluble in organic solvents such as methanol, ethanol, and dichloromethane.[\[1\]](#)[\[6\]](#) It exhibits limited solubility in water.[\[1\]](#)[\[6\]](#) The compound is moderately

stable under dry conditions but may undergo hydrolysis in the presence of moisture or in acidic environments.^[1] The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile and can be removed under acidic conditions to yield the free amine.^{[2][6]}

Experimental Protocols

The synthesis of N-Boc-alaninol typically involves a multi-step process starting from the corresponding amino acid, alanine. The following is a generalized protocol based on common synthetic routes.

Synthesis of N-Boc-DL-alaninol

The synthesis of N-Boc-DL-alaninol can be achieved from DL-alanine through a sequence of esterification, N-protection, and reduction.

1. Esterification of DL-Alanine:

- DL-alanine is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., thionyl chloride or dry HCl gas) to form the corresponding amino acid ester.

2. N-protection with Di-tert-butyl dicarbonate (Boc₂O):

- The amino group of the DL-alanine ester is protected using di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This reaction yields N-Boc-DL-alanine methyl ester.^[11]

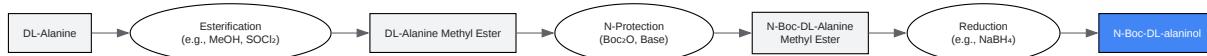
3. Reduction of the Ester to the Alcohol:

- The ester group of N-Boc-DL-alanine methyl ester is reduced to a primary alcohol using a reducing agent such as sodium borohydride in a suitable solvent like methanol or a mixture of methanol and THF.^[12] The reaction is typically quenched with water, and the pH is adjusted to isolate the product.^[11]

4. Work-up and Purification:

- The final product, N-Boc-DL-alaninol, is isolated through extraction with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced

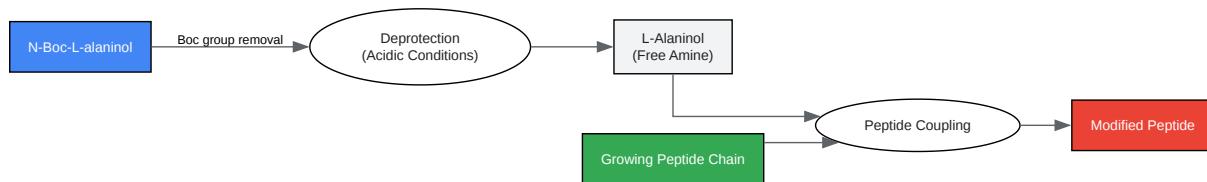
pressure. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate-n-hexane to yield a white solid.[11]


Applications in Research and Drug Development

N-Boc-DL-alaninol and its enantiopure forms are valuable intermediates in the synthesis of a variety of biologically active molecules.

- **Pharmaceutical Synthesis:** It is a key building block for the synthesis of pharmaceuticals. For instance, it is used in the preparation of lacosamide, an antiepileptic drug.[2][6]
- **Peptide Chemistry:** The Boc protecting group is widely used in peptide synthesis to prevent unwanted side reactions at the amine terminus during peptide chain elongation.[13] The hydroxyl group can be further functionalized, allowing for the creation of complex peptide analogs and peptidomimetics.[13]
- **Chiral Ligands and Auxiliaries:** Chiral amino alcohols derived from N-Boc-alaninol are utilized as chiral ligands and auxiliaries in asymmetric catalysis.[11]

Visualizations


Synthesis Workflow of N-Boc-alaninol

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of N-Boc-DL-alaninol.

Role in Peptide Synthesis

[Click to download full resolution via product page](#)

Caption: Role of N-Boc-L-alaninol in peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. tert-Butyl (1-hydroxypropan-2-yl)carbamate|CAS 147252-84-4 [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 13200309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Dimethylethyl N-((1S)-2-hydroxy-1-methylethyl)carbamate | C8H17NO3 | CID 7023103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy tert-Butyl (1-hydroxypropan-2-yl)carbamate (EVT-308220) | 147252-84-4 [evitachem.com]
- 7. (S)-tert-Butyl (1-hydroxypropan-2-yl)carbamate [cymitquimica.com]
- 8. N-(tert-Butoxycarbonyl)-L-alaninol | 79069-13-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. N-Boc-L-alaninol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | [thermofisher.com](#) [thermofisher.com]

- 10. N-Boc-L-alaninol | CAS#:79069-13-9 | Chemsoc [chemsoc.com]
- 11. Page loading... [guidechem.com]
- 12. Page loading... [guidechem.com]
- 13. nbino.com [nbino.com]
- To cite this document: BenchChem. [N-Boc-DL-alaninol: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b124618#physicochemical-properties-of-n-boc-dl-alaninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com